Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester
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Overview
Description
S-(2-(1H-Indol-3-yl)-2-oxoethyl) ethanethioate: is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(1H-Indol-3-yl)-2-oxoethyl) ethanethioate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of indole-3-carboxaldehyde as a starting material, which undergoes a series of reactions including condensation, reduction, and thiolation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: S-(2-(1H-Indol-3-yl)-2-oxoethyl) ethanethioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, S-(2-(1H-Indol-3-yl)-2-oxoethyl) ethanethioate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential to form new compounds with unique properties.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that indole derivatives can exhibit anti-inflammatory, antimicrobial, and anticancer activities.
Medicine: In medicine, S-(2-(1H-Indol-3-yl)-2-oxoethyl) ethanethioate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of S-(2-(1H-Indol-3-yl)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 2-(1H-Indol-3-yl)acetonitrile
- 2-(1H-Indol-3-yl)ethanamine
- 2-(1H-Indol-3-yl)ethanol
Comparison: Compared to these similar compounds, S-(2-(1H-Indol-3-yl)-2-oxoethyl) ethanethioate is unique due to the presence of the ethanethioate group. This functional group can impart different chemical and biological properties, making it a valuable compound for various applications. For instance, the ethanethioate group may enhance the compound’s ability to interact with specific molecular targets, leading to improved efficacy in certain therapeutic applications.
Biological Activity
Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester, represents a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
This compound is an indole derivative that combines the properties of ethanethioic acid with an indole moiety. The chemical structure can be summarized as follows:
- Molecular Formula : C12H13NO2S
- Molecular Weight : 239.30 g/mol
This compound's unique structure is believed to contribute to its biological properties, particularly its interactions with various biological targets.
Antifungal Properties
Research indicates that compounds related to indole derivatives exhibit significant antifungal activity. For instance, indolizinyl derivatives have been reported to inhibit the growth of human pathogenic fungi such as Aspergillus species, suggesting potential applications in treating fungal infections . The mechanisms often involve interference with fungal cell wall synthesis or disruption of cellular processes.
Anti-inflammatory and Anticancer Activities
Indole derivatives have also been examined for their anti-inflammatory and anticancer properties. Studies have shown that certain indole-based compounds can inhibit tumor necrosis factor (TNF) and phosphodiesterase 4 (PDE4), which are critical in inflammatory pathways . These activities may position ethanethioic acid derivatives as candidates for developing treatments for inflammatory disorders and cancer.
In Vitro Studies
In vitro assays have demonstrated the efficacy of various indole derivatives in modulating biological pathways. For example, a study highlighted that specific indole compounds could significantly reduce the proliferation of cancer cell lines by inducing apoptosis through caspase activation .
Study | Compound | Biological Activity | Result |
---|---|---|---|
Indole Derivative | Antifungal | Inhibition of Aspergillus growth | |
Indole Compound | Anticancer | Induction of apoptosis in cancer cells |
Pharmacological Applications
The pharmacological potential of this compound extends to its use in drug formulation. Its ability to act on multiple biological targets makes it a suitable candidate for developing multi-target drugs aimed at complex diseases like cancer and chronic inflammatory conditions .
Properties
CAS No. |
653586-11-9 |
---|---|
Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
S-[2-(1H-indol-3-yl)-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C12H11NO2S/c1-8(14)16-7-12(15)10-6-13-11-5-3-2-4-9(10)11/h2-6,13H,7H2,1H3 |
InChI Key |
WHNCYCHBDHTBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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